4-Methyl-1,3-benzothiazole-2,6-diamine

Descripción general

Descripción

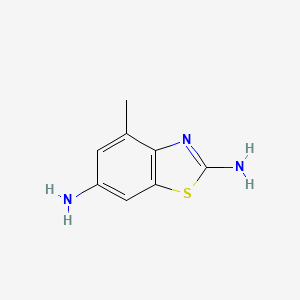

4-Methyl-1,3-benzothiazole-2,6-diamine is a heterocyclic organic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4-position and amino groups at the 2- and 6-positions. This compound is a yellow crystalline powder that is soluble in water and organic solvents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-1,3-benzothiazole-2,6-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The amino groups at the 2- and 6-positions can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial properties. For instance, 4-Methyl-1,3-benzothiazole-2,6-diamine has been evaluated for its efficacy against various pathogens through biochemical assays .

- Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve interaction with specific biological targets leading to apoptosis in cancer cells . Molecular docking studies have highlighted the binding affinity of these compounds to target proteins associated with cancer progression .

- Anticonvulsant Activity : A study synthesized derivatives of this compound and tested their anticonvulsant properties using in vivo models. Compounds showed significant activity against tonic seizures, indicating potential use in epilepsy treatment .

Industrial Applications

The industrial applications of this compound are notable in several areas:

- Organic Electronics : The compound is explored for its role in organic light-emitting diodes (OLEDs) due to its optoelectronic properties. Its ability to act as a charge transport material enhances the efficiency of OLED devices.

- Vulcanization Accelerators : In rubber manufacturing, benzothiazole derivatives are widely used as accelerators in the vulcanization process. They improve the mechanical properties and durability of rubber products .

- Fluorescent Materials : The unique chemical structure allows for applications in fluorescence materials used in imaging and sensor technologies. The compound's photophysical properties make it suitable for developing advanced imaging reagents .

Case Study 1: Anticancer Activity Evaluation

A series of novel benzothiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The study employed molecular docking techniques to predict binding interactions with target proteins involved in cancer progression. Results indicated that specific derivatives exhibited high cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Anticonvulsant Activity Assessment

In vivo studies were conducted on synthesized benzothiazole derivatives to assess their anticonvulsant effects using established seizure models. The results demonstrated that certain compounds significantly reduced seizure duration and frequency compared to controls, suggesting their potential as therapeutic agents for epilepsy management .

Mecanismo De Acción

The mechanism of action of 4-Methyl-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminobenzothiazole: Similar structure but lacks the methyl group at the 4-position.

6-Methyl-2-aminobenzothiazole: Similar structure but with the methyl group at the 6-position instead of the 4-position.

4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms and a different substitution pattern

Uniqueness

4-Methyl-1,3-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and amino groups at the 2- and 6-positions allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .

Actividad Biológica

4-Methyl-1,3-benzothiazole-2,6-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C8H10N2S

- CAS Number : 314033-52-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. Various studies have highlighted its efficacy against different bacterial strains and cancer cell lines.

Antibacterial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that benzothiazole-based compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. These inhibitors show potent activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In terms of anticancer effects, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized the MTT assay to assess cell viability and found that certain derivatives significantly reduced cell proliferation while promoting apoptosis .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it disrupts their function in DNA replication .

- Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through various pathways. This includes the activation of caspases and modulation of protein expression related to cell survival .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis of benzothiazole derivatives found that one specific derivative exhibited enhanced antibacterial activity when conjugated with siderophore mimics. This modification improved the uptake of the compound in E. coli, demonstrating a significant increase in antibacterial efficacy in iron-depleted environments .

Case Study 2: Anticancer Activity

In another study evaluating novel benzothiazole compounds for anticancer properties, several derivatives were synthesized and tested against A431 and A549 cell lines. The results indicated that the active compounds significantly inhibited proliferation and migration while promoting apoptosis . Notably, compounds with modifications at the 2 and 6 positions showed enhanced activity compared to unmodified versions.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | Method Used | Key Findings |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Enzyme inhibition assays | Significant inhibition of DNA gyrase/topo IV |

| Anticancer | A431, A549 | MTT assay | Reduced cell proliferation; induced apoptosis |

| Inflammation | RAW264.7 macrophages | ELISA | Decreased IL-6 and TNF-α levels |

Propiedades

IUPAC Name |

4-methyl-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQMTKFEAJWGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354314 | |

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314033-52-8 | |

| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.